molecular formula C12H22O2 B15332925 1-Oxaspiro[5.7]tridecan-4-ol

1-Oxaspiro[5.7]tridecan-4-ol

Cat. No.: B15332925
M. Wt: 198.30 g/mol
InChI Key: JFFBLQFPESGBCM-UHFFFAOYSA-N
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Description

1-Oxaspiro[57]tridecan-4-ol is a spirocyclic compound characterized by a unique structure where an oxygen atom is incorporated into a spiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxaspiro[5.7]tridecan-4-ol can be achieved through a variety of methods. One common approach involves the Prins/pinacol cascade reaction, which utilizes aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol under Lewis acid catalysis . This method is known for its high selectivity and good yields.

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of continuous flow reactors and advanced catalytic systems could enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-Oxaspiro[5.7]tridecan-4-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

1-Oxaspiro[5.7]tridecan-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Oxaspiro[5.7]tridecan-4-ol involves its interaction with specific molecular targets. For instance, its cytotoxic activity against tumor cells is attributed to its ability to induce apoptosis and affect the cell cycle . The exact molecular pathways and targets are still under investigation, but they likely involve interactions with cellular proteins and enzymes.

Comparison with Similar Compounds

1-Oxaspiro[5.7]tridecan-4-ol can be compared with other spirocyclic compounds such as:

The uniqueness of this compound lies in its specific ring size and the presence of a hydroxyl group, which confer distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

1-oxaspiro[5.7]tridecan-4-ol

InChI

InChI=1S/C12H22O2/c13-11-6-9-14-12(10-11)7-4-2-1-3-5-8-12/h11,13H,1-10H2

InChI Key

JFFBLQFPESGBCM-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2(CCC1)CC(CCO2)O

Origin of Product

United States

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